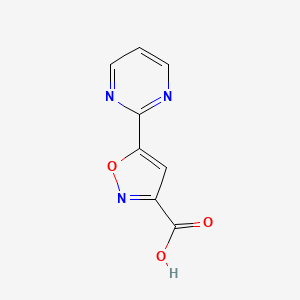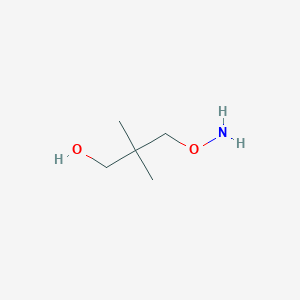
3-(Aminooxy)-2,2-dimethyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminooxy)-2,2-dimethyl-1-propanol is a chemical compound characterized by the presence of an aminooxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-2,2-dimethyl-1-propanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminooxy)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted aminooxy derivatives.
Applications De Recherche Scientifique
3-(Aminooxy)-2,2-dimethyl-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry for bioconjugation.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-(Aminooxy)-2,2-dimethyl-1-propanol involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reactivity is attributed to the nucleophilic nature of the aminooxy group, which readily attacks electrophilic carbonyl groups, forming stable oxime bonds. This property is exploited in various applications, including bioconjugation and the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminooxy)-1-propanol: Similar structure but lacks the dimethyl substitution, resulting in different reactivity and properties.
2-(Aminooxy)ethanol: Shorter carbon chain and different functional group positioning, leading to distinct chemical behavior.
Aminooxyacetic acid: Contains a carboxylic acid group, making it more acidic and suitable for different applications.
Uniqueness
3-(Aminooxy)-2,2-dimethyl-1-propanol is unique due to its specific structural features, such as the dimethyl substitution, which imparts steric hindrance and influences its reactivity. This compound’s ability to form stable oxime linkages under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry.
Propriétés
Numéro CAS |
391212-31-0 |
|---|---|
Formule moléculaire |
C5H13NO2 |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
3-aminooxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-5(2,3-7)4-8-6/h7H,3-4,6H2,1-2H3 |
Clé InChI |
QTQRHTMVKVJANS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


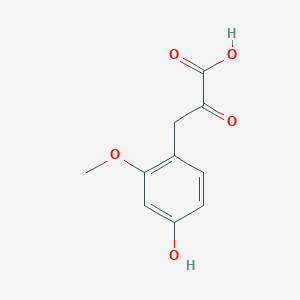




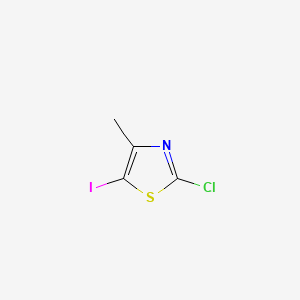
![4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazolehydrochloride](/img/structure/B13600297.png)
![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
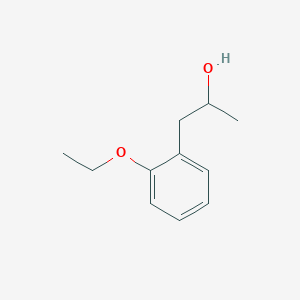

![Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol](/img/structure/B13600312.png)
